

# Fmoc-Gly-OPfp CAS number and molecular weight

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## Compound of Interest

Compound Name: *Fmoc-Gly-OPfp*

Cat. No.: *B557581*

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An In-depth Technical Guide to **Fmoc-Gly-OPfp**: Properties, Synthesis Protocols, and Workflow Visualization

For researchers, scientists, and drug development professionals engaged in peptide synthesis, N- $\alpha$ -Fmoc-glycine pentafluorophenyl ester (**Fmoc-Gly-OPfp**) is a critical building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

## Core Properties of Fmoc-Gly-OPfp

**Fmoc-Gly-OPfp** is an activated ester of Fmoc-protected glycine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester group is a highly effective leaving group, facilitating rapid and clean coupling reactions.

Property	Value	Citations
CAS Number	86060-85-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	463.35 g/mol	<a href="#">[2]</a>
Molecular Formula	C <sub>23</sub> H <sub>14</sub> F <sub>5</sub> NO <sub>4</sub>	
Appearance	White to off-white powder	
Purity	≥97.0% (HPLC)	
Melting Point	150-160 °C	
Solubility	Soluble in DMSO, insoluble in water and ethanol.	
Storage	Store at -20°C to 8°C.	

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OPfp

The following protocol outlines the key steps for incorporating a glycine residue into a peptide chain on a solid support using **Fmoc-Gly-OPfp**. This procedure is based on the widely used Fmoc-SPPS methodology.

### Resin Preparation and Swelling

The choice of resin depends on whether the C-terminus of the final peptide will be a carboxylic acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice; for a C-terminal carboxylic acid, Wang resin is commonly used.

- Procedure:
  - Place the desired amount of resin in a reaction vessel.
  - Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
  - Allow the resin to swell for at least 1-2 hours to ensure optimal reaction conditions.

## Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

- Procedure:
  - Drain the swelling solvent from the resin.
  - Add a 20% solution of piperidine in DMF to the resin.
  - Agitate the mixture for 15-30 minutes at room temperature.
  - Drain the piperidine solution.
  - Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

## Coupling of Fmoc-Gly-OPfp

As an activated ester, **Fmoc-Gly-OPfp** can be coupled directly to the free amine on the resin.

- Procedure:
  - Dissolve **Fmoc-Gly-OPfp** in a minimal amount of DMF.
  - Add the **Fmoc-Gly-OPfp** solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
  - After the reaction is complete, drain the coupling solution.
  - Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

## Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines can be "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.

- Procedure:
  - Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
  - React for 15-30 minutes.
  - Wash the resin with DMF.

## Iteration for Peptide Elongation

Steps 2 through 4 (or 3 if capping is not performed) are repeated for each subsequent amino acid to be added to the peptide chain until the desired sequence is synthesized.

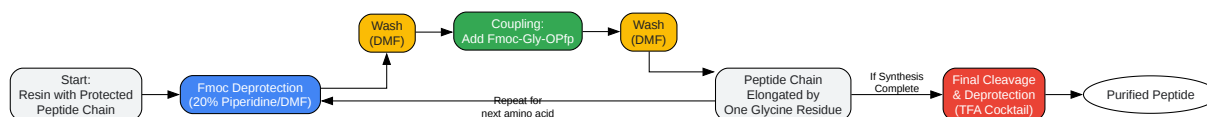
## Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

- Procedure:
  - Wash the resin with a solvent like DCM and dry it.
  - Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

## Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid.



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Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.

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## References

- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
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